![molecular formula C7H6BrN3 B2846874 5-bromo-7-methyl-1H-1,2,3-benzotriazole CAS No. 1354777-43-7](/img/structure/B2846874.png)
5-bromo-7-methyl-1H-1,2,3-benzotriazole
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Overview
Description
5-bromo-7-methyl-1H-1,2,3-benzotriazole is a chemical compound with the CAS Number: 1354777-43-7 . Its IUPAC name is 5-bromo-7-methyl-1H-1,2,3-benzotriazole .
Molecular Structure Analysis
The InChI code for 5-bromo-7-methyl-1H-1,2,3-benzotriazole is 1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-7-methyl-1H-1,2,3-benzotriazole is 212.05 . Unfortunately, other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the class of compounds to which 5-bromo-7-methyl-1H-1,2,3-benzotriazole belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Polymer Chemistry
1,2,3-Triazoles have found broad applications in polymer chemistry . The high chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for use in polymer chemistry .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their high chemical stability and strong dipole moment . They can form stable complexes with various types of molecules, making them useful in the field of supramolecular chemistry .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that enables the joining of two biomolecules . The high chemical stability and strong dipole moment of 1,2,3-triazoles make them suitable for use in bioconjugation .
Chemical Biology
1,2,3-Triazoles have found broad applications in chemical biology . They can be used to modify biological molecules, enabling the study of biological systems .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used to label biological molecules, enabling their visualization under a fluorescence microscope .
Materials Science
1,2,3-Triazoles have found broad applications in materials science . They can be used to modify the properties of materials, making them suitable for various applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-bromo-7-methyl-1H-1,2,3-benzotriazole is copper and its alloys . The compound acts as a corrosion inhibitor, preventing undesirable surface reactions .
Mode of Action
5-bromo-7-methyl-1H-1,2,3-benzotriazole interacts with its targets by forming a stable coordination compound on the copper surface . This interaction results in the formation of a passive layer, consisting of a complex between copper and the compound . This layer inhibits the excessive corrosion of copper .
Biochemical Pathways
The compound’s ability to form a stable coordination compound on a copper surface suggests it may influence pathways related to metal ion homeostasis and redox reactions .
Result of Action
The molecular and cellular effects of 5-bromo-7-methyl-1H-1,2,3-benzotriazole’s action primarily involve the prevention of copper corrosion . By forming a stable coordination compound on the copper surface, the compound effectively inhibits undesirable surface reactions and protects the integrity of the metal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-7-methyl-1H-1,2,3-benzotriazole. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by factors such as temperature, pH, and the presence of other ions
properties
IUPAC Name |
6-bromo-4-methyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZVOWGMSCDYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNN=C12)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-methyl-1H-1,2,3-benzotriazole | |
CAS RN |
1354777-43-7 |
Source
|
Record name | 5-bromo-7-methyl-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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